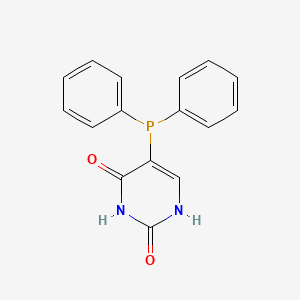
5-(Diphenylphosphanyl)pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Diphenylphosphanyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrimidine ring substituted with a diphenylphosphanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Diphenylphosphanyl)pyrimidine-2,4(1H,3H)-dione typically involves the reaction of pyrimidine derivatives with diphenylphosphine. One common method includes the use of 5-acetyl-4-aminopyrimidines, which are acylated with carboxylic anhydrides or acid chlorides and then transformed into the desired product through cyclization reactions . The reaction conditions often involve heating under reflux with sodium methoxide in butanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
5-(Diphenylphosphanyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The diphenylphosphanyl group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diphenylphosphanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Typical reagents for substitution reactions include alkyl halides and other electrophiles.
Major Products
Oxidation: The major product is the corresponding phosphine oxide.
Substitution: The major products depend on the nucleophile used in the reaction.
Aplicaciones Científicas De Investigación
5-(Diphenylphosphanyl)pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of various organic compounds and materials.
Mecanismo De Acción
The mechanism of action of 5-(Diphenylphosphanyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets through its diphenylphosphanyl group. This group can coordinate with metal ions, making the compound useful in catalysis. Additionally, the pyrimidine ring can interact with biological targets, potentially inhibiting enzymes or interfering with DNA processes .
Comparación Con Compuestos Similares
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and antimicrobial activities.
Pyrido[2,3-d]pyrimidin-7-one: Noteworthy for its tyrosine kinase inhibitory properties.
Uniqueness
5-(Diphenylphosphanyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the diphenylphosphanyl group, which imparts distinct chemical reactivity and potential applications in catalysis and coordination chemistry. This sets it apart from other pyrimidine derivatives that may not possess such functional groups.
Propiedades
Número CAS |
89029-29-8 |
|---|---|
Fórmula molecular |
C16H13N2O2P |
Peso molecular |
296.26 g/mol |
Nombre IUPAC |
5-diphenylphosphanyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C16H13N2O2P/c19-15-14(11-17-16(20)18-15)21(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11H,(H2,17,18,19,20) |
Clave InChI |
HDPFOXHLJJFZAL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CNC(=O)NC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


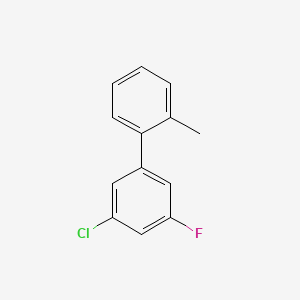
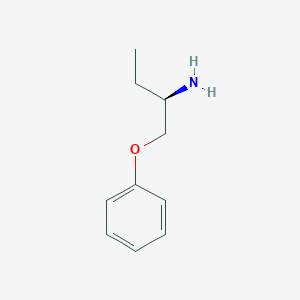
![1,3-Bis[2-(ethenyloxy)ethoxy]benzene](/img/structure/B14137387.png)
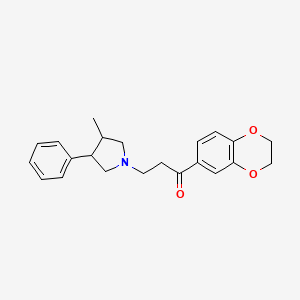
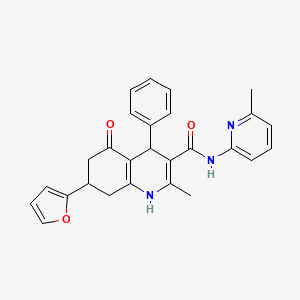
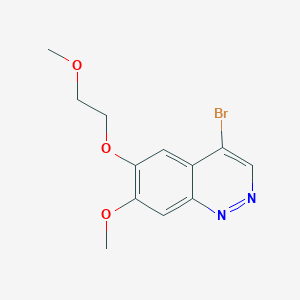

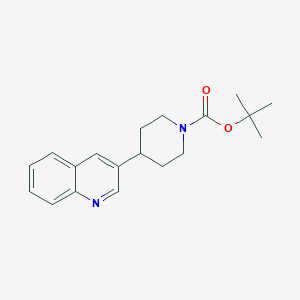
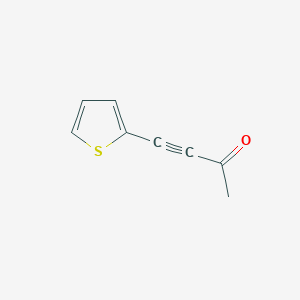
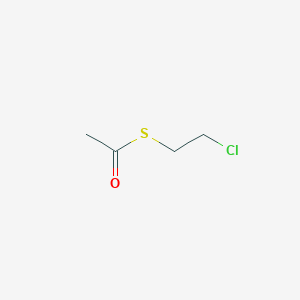
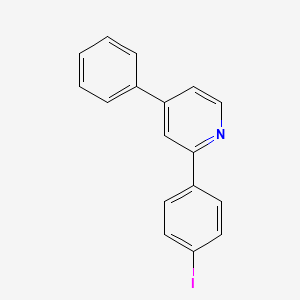
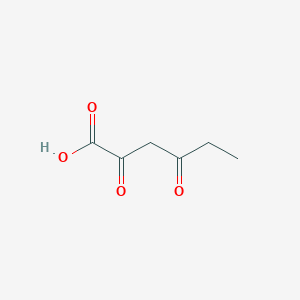
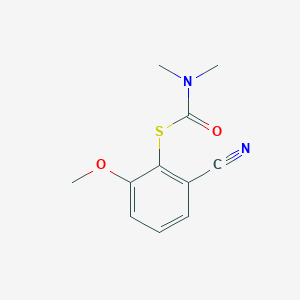
![3-amino-N-[4-chloro-2-(phenylcarbonyl)phenyl]-4-(4-fluorophenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14137472.png)
